molecular formula C21H27N3O4S2 B2622579 N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1428365-18-7

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2622579
CAS No.: 1428365-18-7
M. Wt: 449.58
InChI Key: LFCDOFIYSBRONB-UHFFFAOYSA-N
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Description

Tetrahydronaphthalene Core

The 5,6,7,8-tetrahydronaphthalene system adopts a partially saturated bicyclic structure, with the first ring retaining full aromaticity and the second ring existing in a chair-like conformation due to hydrogenation. This semi-rigid framework imposes steric constraints on the sulfonamide group at position 2, limiting rotational freedom around the C-S bond.

Piperidine-Pyridine Substituent

The piperidin-4-ylmethyl group adopts a chair conformation, with the sulfonyl group at position 1 oriented axially to minimize steric clashes with the pyridine ring. The pyridin-3-ylsulfonyl moiety exhibits a planar geometry due to conjugation between the sulfonyl group and the pyridine nitrogen, stabilizing the structure through resonance.

Structural Feature Conformational Behavior
Tetrahydronaphthalene Partially rigid, chair-like second ring
Piperidine ring Chair conformation with axial sulfonyl group
Sulfonamide groups Planar geometry due to resonance

Molecular dynamics simulations of analogous sulfonamide-bearing compounds suggest that the N-methyl bridge between the piperidine and tetrahydronaphthalene systems allows limited torsional flexibility, enabling adaptive binding in potential biological targets.

Functional Group Interactions in Bicyclic and Heterocyclic Systems

The compound’s functionality arises from synergistic interactions between its sulfonamide groups, aromatic systems, and heterocyclic substituents:

Sulfonamide Groups

Both sulfonamide moieties (-SO₂NH-) participate in hydrogen bonding , acting as hydrogen bond donors (N-H) and acceptors (S=O). The sulfonamide attached to tetrahydronaphthalene exhibits greater acidity (pKa ≈ 10) compared to the piperidine-linked sulfonamide (pKa ≈ 8) due to electron-withdrawing effects from the aromatic core.

Pyridine-Piperidine System

The pyridin-3-ylsulfonyl group engages in π-π stacking interactions via its aromatic ring, while the sulfonyl oxygen atoms form dipole-dipole interactions with proximal polar residues. The piperidine nitrogen, despite being sulfonated, retains weak basicity (pKa ≈ 4–5), allowing pH-dependent protonation in biological environments.

Tetrahydronaphthalene Hydrophobicity

The bicyclic system creates a hydrophobic pocket that enhances lipid solubility, as evidenced by the compound’s predicted logP value of 2.8. This property facilitates membrane permeability in potential pharmacological applications.

Interaction Type Participating Groups Biological Relevance
Hydrogen bonding Sulfonamide N-H and S=O Target binding affinity
π-π stacking Pyridine and aromatic systems Structural stabilization
Hydrophobic interactions Tetrahydronaphthalene core Membrane permeability

The interplay between these functional groups suggests a multifunctional molecular architecture capable of engaging diverse biological targets through both polar and nonpolar interactions.

Properties

IUPAC Name

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c25-29(26,20-8-7-18-4-1-2-5-19(18)14-20)23-15-17-9-12-24(13-10-17)30(27,28)21-6-3-11-22-16-21/h3,6-8,11,14,16-17,23H,1-2,4-5,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCDOFIYSBRONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Piperidine-Linked Sulfonamides and Amides

  • Compound 20 (): (S)-N-(1-((5-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide Key Differences: Replaces the pyridin-3-ylsulfonyl group with a phenylpropionamide chain and a hydroxylated tetrahydronaphthalene. Synthesis: Achieved via reaction of intermediate 18 with pyridinium tert-butoxide in methanol (54% yield) . Physicochemical Data: ESI MS m/z 393 (MH)+; HRMS [M + H]+ 393.2534 .
  • Compound 44 (): 6-((2-(Piperidin-1-yl)ethyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide Key Differences: Features a pyridine-3-sulfonamide linked to a piperidine via an ethylamine spacer, with a trimethylpyrazole substituent. Synthesis: Prepared from 6-chloro-N-(1,3,5-trimethylpyrazol-4-yl)pyridine-3-sulfonamide and 2-(piperidin-1-yl)ethanamine (85% yield) .

Aryl-Substituted Piperidine Derivatives

  • Compound 35 (): (R)-N-(1-((5-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-(3,4-difluorophenyl)propionamide Key Differences: Substitutes pyridin-3-ylsulfonyl with a 3,4-difluorophenyl group and incorporates a propionamide linkage. Physicochemical Data: ESI MS m/z 428 (MH)+; HRMS [M + H]+ 428.2509 .
  • 2'-Fluoroortho-fluorofentanyl (): N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide

    • Key Differences : A fentanyl analog with dual fluorophenyl groups and a propionamide linker, highlighting the versatility of piperidine-based scaffolds in drug design .

Substituent Effects on Molecular Properties

Table 1: Comparison of Key Substituents and Data

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) HRMS [M + H]+ Yield (%)
Target Compound Piperidine + sulfonamide Pyridin-3-ylsulfonyl, tetrahydronaphthalene Not reported Not reported Not reported
Compound 20 Piperidine + propionamide Phenyl, hydroxyl-tetrahydronaphthalene 393.25 393.2534 54
Compound 35 Piperidine + propionamide 3,4-Difluorophenyl, amino-tetrahydronaphthalene 428.25 428.2509 78
Compound 44 Piperidine + sulfonamide Pyridine, trimethylpyrazole ~456.5 (calculated) Not reported 85

Key Observations:

Sulfonamide vs.

Aromatic Substituents : The pyridin-3-ylsulfonyl group in the target compound introduces a heteroaromatic system distinct from phenyl or fluorophenyl groups in analogs. This could modulate electronic properties and metabolic stability .

Synthetic Complexity : Piperidine-linked sulfonamides (e.g., Compound 44) are synthesized efficiently (85% yield), suggesting feasible routes for the target compound despite its structural complexity .

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